![molecular formula C16H22Cl2O3 B14497802 [2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid CAS No. 63306-22-9](/img/structure/B14497802.png)
[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid is a synthetic organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure, which includes dichloro and phenoxy groups, contributes to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a suitable alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to further chlorination and acylation reactions to introduce the dichloro and acetic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as catalytic hydrogenation and high-pressure reactors. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of [2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol
- Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine
- 2-(2,4,4-trimethylpentan-2-yl)phenol
Uniqueness
Compared to similar compounds, [2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid is unique due to the presence of both dichloro and acetic acid groups. These functional groups contribute to its distinct chemical properties and reactivity, making it suitable for a wide range of applications in various fields.
属性
CAS 编号 |
63306-22-9 |
|---|---|
分子式 |
C16H22Cl2O3 |
分子量 |
333.2 g/mol |
IUPAC 名称 |
2-[2,6-dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C16H22Cl2O3/c1-15(2,3)9-16(4,5)10-6-11(17)14(12(18)7-10)21-8-13(19)20/h6-7H,8-9H2,1-5H3,(H,19,20) |
InChI 键 |
XTRFZKJEMAVUIK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


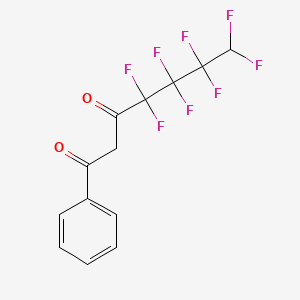
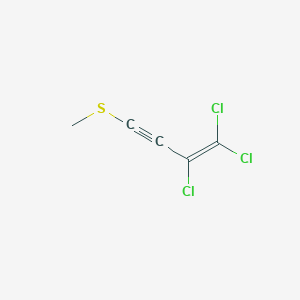
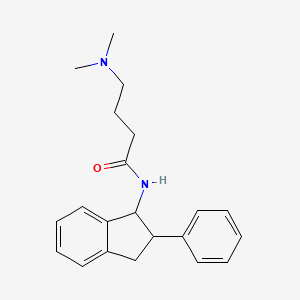
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
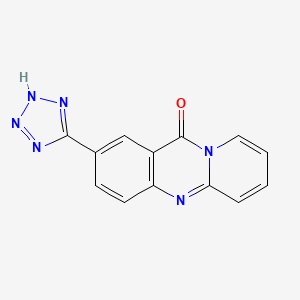


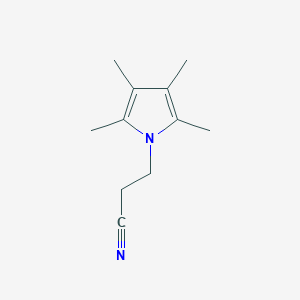
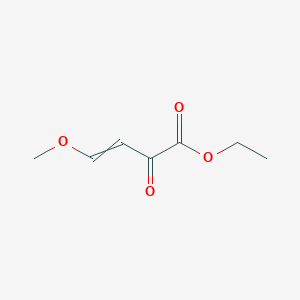
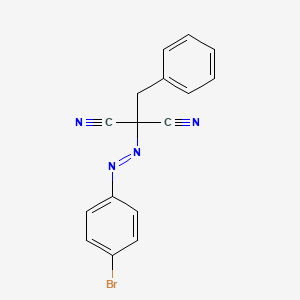

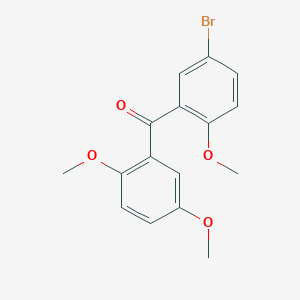
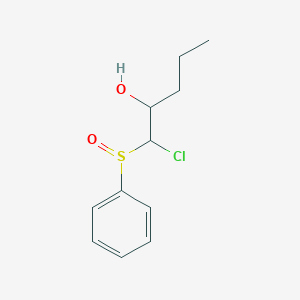
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
